molecular formula C10H14F2S B2524573 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol CAS No. 2551118-66-0

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol

Cat. No.: B2524573
CAS No.: 2551118-66-0
M. Wt: 204.28
InChI Key: ZUFJXOYOVBDIAB-UHFFFAOYSA-N
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Description

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol ( 2551118-66-0) is a specialized organic compound with the molecular formula C 10 H 14 F 2 S and a molecular weight of 204.28 g/mol . It is characterized by a complex, rigid dispiro structure and features a methanethiol functional group, making it a valuable building block in synthetic chemistry . The compound's structure includes two fluorine atoms on a central carbon atom, which can be utilized to influence electronic properties, metabolic stability, and binding affinity in target molecules . This chemical is offered as a mixture of diastereomers with a high purity level of 95% . Its defined molecular structure and specific reactive sites make it a candidate for use in various research areas, including the development of new ligands for catalysis, the synthesis of functionalized materials with unique properties, and as an intermediate in pharmaceutical discovery for creating novel bioactive molecules . The thiol group allows for further functionalization, such as in conjugation reactions or polymer chemistry. Researchers can leverage this compound to introduce a sterically constrained, fluorinated segment into their molecular designs. The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions, which may include recommendations for storage under an inert atmosphere and at room temperature .

Properties

IUPAC Name

(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2S/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJXOYOVBDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the dispiro structure through a series of cyclization reactions, followed by the introduction of fluorine atoms and the methanethiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ more efficient and cost-effective processes, including continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the disulfide back to the thiol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these transformations.

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with proteins and enzymes are of particular interest for understanding biochemical pathways and developing new pharmaceuticals.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The fluorine atoms can influence the compound’s lipophilicity and binding affinity, modulating its biological activity.

Comparison with Similar Compounds

9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid (CAS: 2503208-41-9)

  • Core Structure: Shares the dispiro[3.0.35.14]nonane backbone but substitutes the 7-position with a carboxylic acid (-COOH) instead of methanethiol .
  • Functional Groups : The tert-butyloxycarbonyl (Boc) group and carboxylic acid suggest divergent reactivity (e.g., ester hydrolysis vs. thiol oxidation).
  • Physicochemical Properties : Higher molecular weight (266.33 g/mol) compared to the target compound (exact weight unprovided), with solubility likely influenced by the polar carboxylic acid group.

2-(Trifluoromethyl)naphthalene-7-methanol

  • Fluorination : Features a trifluoromethyl (-CF3) group, similar to the difluoro substituents in the target compound, which enhance electronegativity and lipophilicity .
  • Core Differences : Aromatic naphthalene vs. aliphatic dispiro system, leading to distinct electronic and steric profiles.

Functional Analogs

Methanethiol (CH3SH)

  • Key Similarity : Shares the -SH group, enabling participation in redox reactions and sulfur metabolism.
  • Differences :
    • Volatility : Methanethiol is highly volatile and odorous, critical in microbial biomarkers (e.g., P. gingivalis ) and food aromas (e.g., braised pork ). The target compound’s bulky dispiro structure likely reduces volatility.
    • Biological Role : Methanethiol is a metabolic intermediate in sulfur cycles (e.g., cheese ripening , wine LAB metabolism ). The target compound’s complex structure may limit direct enzymatic processing unless metabolized to release methanethiol.

Cysteine Derivatives (e.g., Cystathionine-β-lyase Products)

  • Sulfur Reactivity: Enzymes like cystathionine-β-lyase (CBL) and methionine-γ-lyase (MGL) metabolize sulfur-containing amino acids to generate methanethiol .
  • Structural Contrast: Linear amino acids vs. the dispiro-thiol hybrid, implying divergent bioavailability and interaction with biological targets.

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(9,9-Difluorodispiro[...]methanethiol Dispiro[3.0.35.14]nonane -SH, -F N/A Potential enzyme inhibition, high stereochemical complexity
Methanethiol (CH3SH) Linear alkane -SH 48.11 Microbial biomarker, high volatility
9-[(2-Methylpropan-2-yl)oxycarbonyl]... Dispiro[3.0.35.14]nonane -COOH, Boc 266.33 Synthetic intermediate, polar solubility
2-(Trifluoromethyl)naphthalene-7-methanol Naphthalene -CF3, -CH2OH N/A Fluorinated aromatic building block

Table 2. Reactivity and Stability Insights

Property (9,9-Difluorodispiro[...]methanethiol Methanethiol 9-[(2-Methylpropan-2-yl)oxycarbonyl]...
Thiol Reactivity Moderate (steric hindrance) High Absent (carboxylic acid instead)
Fluorine Effects Enhanced metabolic stability N/A N/A
Solubility (Water) Likely low (hydrophobic dispiro core) Low Moderate (polar -COOH group)

Research Findings and Gaps

  • Biological Relevance : While methanethiol is well-documented in microbial and food systems , the target compound’s bioactivity remains unexplored. Its dispiro structure may hinder membrane permeability or enzymatic recognition.
  • Synthetic Challenges : The dispiro scaffold’s synthesis (e.g., via spiroannulation) and fluorination require specialized methodologies, as seen in related compounds .
  • Comparative Stability: Fluorination likely enhances oxidative stability compared to non-fluorinated thiols, though steric effects may slow thiol-disulfide exchange.

Biological Activity

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its dispiro structure, which includes two fluorine atoms and a methanethiol group. Its molecular formula is C10H15F2SC_{10}H_{15}F_2S with a molecular weight of approximately 203.29 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H15F2S
Molecular Weight203.29 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Binding Affinity : The presence of fluorine atoms enhances the compound's affinity for certain enzymes and receptors, potentially modulating their activity.
  • Hydrogen Bonding : The methanethiol group can participate in hydrogen bonding, influencing interactions with biomolecules.
  • Electrostatic Interactions : These may further enhance the compound's biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Strains : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary tests suggest antifungal activity against common fungi such as Candida albicans.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : Studies have utilized human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 value in the micromolar range, indicating potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : The compound displayed zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed, with dose-dependent effects noted.

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